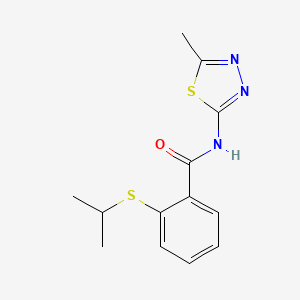

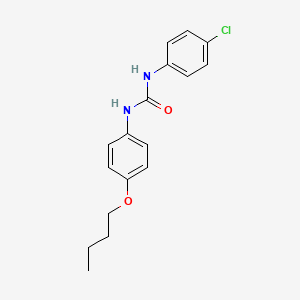

![molecular formula C20H16BrN3S B4584402 3-[(3-溴苯基)氨基]-2-[4-(3,4-二甲苯基)-1,3-噻唑-2-基]丙烯腈](/img/structure/B4584402.png)

3-[(3-溴苯基)氨基]-2-[4-(3,4-二甲苯基)-1,3-噻唑-2-基]丙烯腈

描述

The compound is part of a broader family of acrylonitrile derivatives, which have been extensively studied for their varied chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis. Acrylonitrile derivatives are known for their versatility in chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds and polymers.

Synthesis Analysis

The synthesis of similar acrylonitrile derivatives involves regioselective bromination, showcasing the chemical reactivity of the thiazole ring, crucial for forming new acrylonitrile derivatives. These compounds can also be synthesized through the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine, highlighting the complexity and flexibility in their synthesis pathways (Pakholka et al., 2021).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is characterized using techniques like 2D NMR spectroscopy and single crystal X-ray diffraction analysis. These methods have confirmed the structure of key compounds, indicating the precise arrangement of atoms and the molecular geometry that dictates their reactivity and properties (Pakholka et al., 2021).

Chemical Reactions and Properties

Acrylonitrile derivatives undergo a range of chemical reactions, including condensation, cross-coupling, and cyclization, leading to a diverse array of heterocyclic compounds. These reactions are facilitated by the acrylonitrile group's reactivity, which can interact with various reagents to form complex structures with potential biological activities (Gomha & Abdel‐Aziz, 2012).

Physical Properties Analysis

The physical properties of acrylonitrile derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties are determined using analytical techniques like melting point determination, solubility testing, and crystalline structure analysis through X-ray diffraction (El-Menyawy et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the scope of applications for acrylonitrile derivatives. These compounds exhibit a broad range of activities, from antifungal properties to potential anticancer activities, highlighting their importance in pharmaceuticals and agrochemicals (Shen De-long, 2010).

科学研究应用

化学和生物化学见解

所讨论的化合物属于一类更广泛的物质,这些物质以其在科学研究中的广泛应用而闻名,特别是在化学和生物化学领域。一个相关的例子包括对丙烯酰胺 (CH2=CH-CONH2) 的研究,丙烯酰胺是一种类似的 α,β-不饱和活性分子,用于聚丙烯酰胺合成。聚丙烯酰胺有许多应用,包括土壤改良、废水处理和电泳蛋白质分离,突显了相关化合物在各个科学领域的巨大潜力 (弗里德曼,2003)。

抗癌研究

肉桂酸衍生物,其结构通过苯基丙烯酸官能团与感兴趣的化合物相似,已因其抗癌特性而被广泛研究。这些衍生物作为传统和合成抗肿瘤剂显示出前景,强调了结构相似的化合物在抗癌研究中的潜在药用应用 (德、巴尔塔斯和贝多斯-贝尔瓦尔,2011)。

工业应用

另一个相关的应用领域包括合成 2-氟-4-溴联苯,这是制造非甾体抗炎和镇痛材料的关键中间体。这个例子说明了溴苯基化合物在合成医学相关物质中的用途,指出了所讨论化合物的潜在工业和制药应用 (邱等人,2009)。

减轻膳食丙烯酰胺

研究减少丙烯酰胺(一种与丙烯腈相关的化合物)的膳食含量和毒性的方法,强调了了解和控制此类化合物的特性以获得健康益处的重要性。专注于选择丙烯酰胺前体含量低的食物品种和优化加工条件以最大限度地减少形成的研究表明,该化合物在食品科学和安全性中的重要性 (弗里德曼和莱文,2008)。

属性

IUPAC Name |

(E)-3-(3-bromoanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3S/c1-13-6-7-15(8-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-5-3-4-17(21)9-18/h3-9,11-12,23H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEGIOGVRHMHSH-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)Br)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

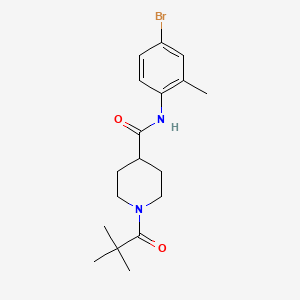

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)

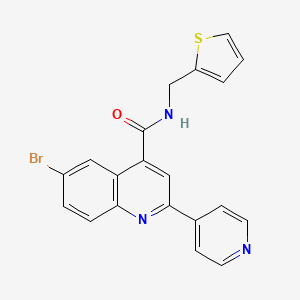

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)

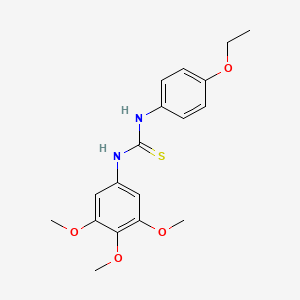

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)